molecular formula C9H7N3O4 B3297635 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde CAS No. 895930-53-7

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

Cat. No.: B3297635
CAS No.: 895930-53-7
M. Wt: 221.17 g/mol
InChI Key: QSMMCMFMKWQZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a chemical compound that features a furan ring substituted with a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde typically involves the reaction of 3-nitro-pyrazole with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.

    Reduction: 5-(3-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-nitro-pyrazol-1-yl-acetic acid: Similar structure but with an acetic acid moiety instead of a furan ring.

    4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl-acetic acid: Contains a chloro substituent and an acetic acid group.

    5-Methyl-1-benzofuran-3-yl-acetic acid: Features a benzofuran ring instead of a furan ring.

Uniqueness

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is unique due to the presence of both a nitro-pyrazole and a furan ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-[(3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-6-8-2-1-7(16-8)5-11-4-3-9(10-11)12(14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMMCMFMKWQZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196304
Record name 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895930-53-7
Record name 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895930-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-[5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanol (6.50 g, 27.40 mmol) in AcCN (269.0 mL) was treated at rt with MnO2 (15.881 g, 164.40 mmol) and the reaction mixture was stirred at rt for 16 h before being filtered through Celite. The solvent was removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a mixture with 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. TLC: rf (50:50 hept-EA)=0.20. LC-MS-conditions 02: tR=0.83 min. 1H NMR (400 MHz, CDCl3) characteristic signals δ 2.47 (s, 3H), 5.46 (s, 2H), 6.61 (d, J=3.5 Hz, 1H), 6.95 (d, J=2.3 Hz, 1H), 7.16 (d, J=3.5 Hz, 1H), 7.61 (d, J=2.3 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
269 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.881 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol (13.80 g, 61.83 mmol) in AcCN (631.0 mL) was treated at rt with MnO2 (35.84 g, 370.98 mmol). The reaction mixture was stirred at rt for 16 h before being filtered through Celite and the solvent was removed under reduced pressure. Purification of the residue by FC (40:60 hept-EA) gave the title compound. TLC: rf (60:40 hept-EA)=0.16. LC-MS-conditions 02: tR=0.81 min. 1H NMR (400 MHz, CDCl3) δ 5.48 (s, 2H), 6.67 (d, J=3.5 Hz, 1H), 6.96 (d, J=2.5 Hz, 1H), 7.24 (d, J=3.8 Hz, 1H), 7.64 (d, J=2.5 Hz, 1H), 9.65 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
631 mL
Type
solvent
Reaction Step Two
Name
Quantity
35.84 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde (10.50 g, 47.47 mmol) in THF (479.2 mL) was treated at −78° C. with methylmagnesium bromide (47.47 mL of a 1M solution in THF, 47.47 mmol). The reaction mixture was stirred at −78° C. for 4 h. It was then poured in sat. aq. NH4Cl (450 mL). The aq. phase was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a mixture with 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. TLC: rf (50:50 hept-EA)=0.24. LC-MS-conditions 02: tR=0.78 min. 1H NMR (400 MHz, CDCl3) characteristic signals 81.53 (d, J=6.5 Hz, 3H), 2.15-2.24 (m, 1H), 4.81-4.91 (m, 1H), 5.35 (s, 2H), 6.24 (d, J=3.0 Hz, 1H), 6.43 (d, J=3.3 Hz, 1H), 6.89 (d, J=2.3 Hz, 1H), 7.49 (d, J=2.5 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
479.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Reactant of Route 3
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Reactant of Route 6
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.